2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

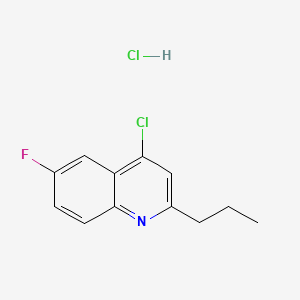

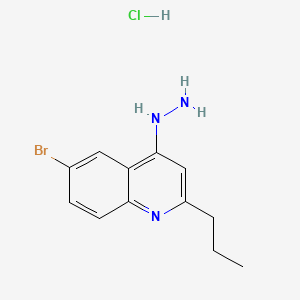

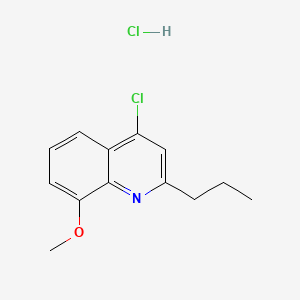

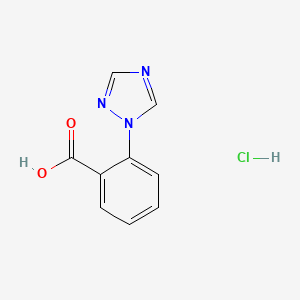

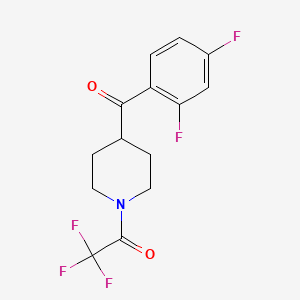

2-(1H-1,2,4-Triazol-1-yl)benzoic acid is a chemical compound with the molecular formula C9H7N3O2. It has a molecular weight of 189.17 g/mol . This compound is a powder at room temperature .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis process involved a sequence of consecutive functional group transformations, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Molecular Structure Analysis

The molecular structure of 2-(1H-1,2,4-Triazol-1-yl)benzoic acid was established by NMR and MS analysis . The InChI code for this compound is 1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H,(H,13,14) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzoic acid include hydrogenation, Sandmeyer iodination, and Grignard carboxylation . These reactions were used to transform the functional groups and establish the structure of the compound .Physical And Chemical Properties Analysis

2-(1H-1,2,4-Triazol-1-yl)benzoic acid is a powder at room temperature . It has a molecular weight of 189.17 g/mol . The melting point of this compound is between 264-266 degrees Celsius .Scientific Research Applications

Metal-Organic Frameworks and Coordination Polymers

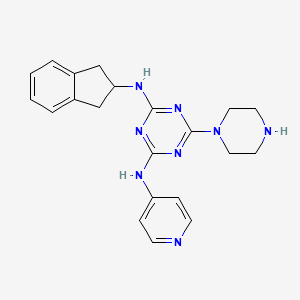

Halogeno(triazolyl)zinc Complexes : The study by Lincke, Lässig, and Krautscheid (2009) synthesized halogeno(triazolyl)zinc complexes, which were utilized as building blocks for creating three-dimensional frameworks through hydrogen bonding. The complexes showcased potential applications in the construction of MOFs with specific chemical functionalities (Jörg Lincke et al., 2009).

Supramolecular Transition Metal(II) Complexes : Wang et al. (2018) developed four new complexes using triazole-benzoic acid derivatives, revealing their crystal structures, Hirshfeld surface analysis, and thermal properties. These complexes demonstrated good thermal stability and intense exothermic decomposition processes, indicating their potential for advanced material applications (Da-Wei Wang et al., 2018).

Photoluminescence and Magnetic Properties

- Manganese(II) Coordination Polymer : A study by Zhao et al. (2021) explored a manganese(II) coordination polymer with magnetism and photochemical detection properties. This research highlights the potential use of such materials in sensing applications, particularly for detecting dichromate ions in aqueous solutions (D. Zhao et al., 2021).

Synthesis and Structural Analysis

- Complex Formation with Transition Metals : Research by Deng et al. (2018) on d10 metal coordination polymers based on in situ formed 3,5-di(1H-1,2,4-triazol-1-yl)benzoic acid from different precursors showcased how in situ hydrolysis reactions influence the assembly of coordination polymers. This work provides insights into the synthesis strategies that can be employed to control the structural features of coordination polymers (Shu‐Qi Deng et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

It’s known that some related compounds can inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

The induction of apoptosis suggests that it may influence pathways related to cell growth and death .

Pharmacokinetics

Its molecular weight of 18917 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

Related compounds have been shown to exhibit cytotoxic effects against cancer cell lines, with some compounds demonstrating very weak cytotoxic effects toward normal cells .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that triazole derivatives, such as this compound, have been used in the design and development of more selective and potent anticancer molecules . They have shown inhibitory activities against cancer cell lines .

Cellular Effects

In vitro cytotoxic evaluation of 2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride has indicated that it exhibits potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It has been observed to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .

Molecular Mechanism

It is known that it inhibits the proliferation of cancer cells by inducing apoptosis

Temporal Effects in Laboratory Settings

It is known that the compound has been successfully synthesized and its structures were established by NMR and MS analysis .

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12;/h1-6H,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMRSPRJPIELNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=NC=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678896 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203898-11-6 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B598976.png)